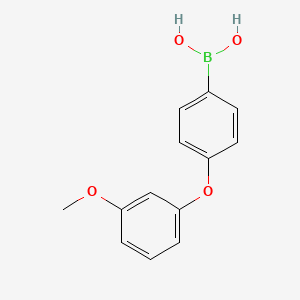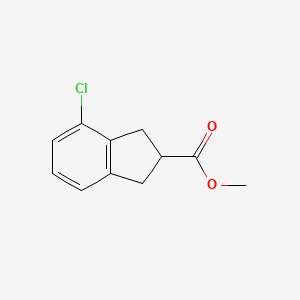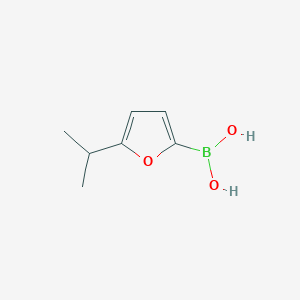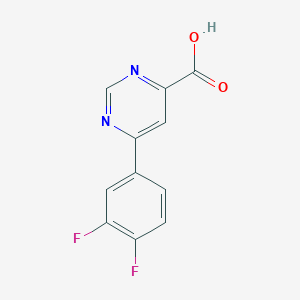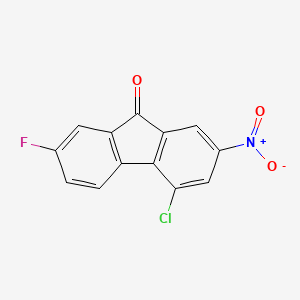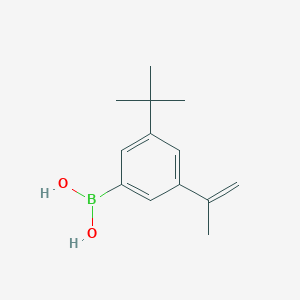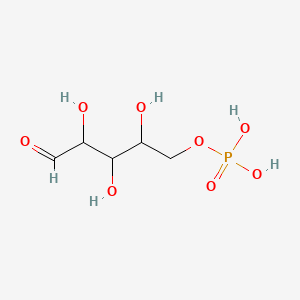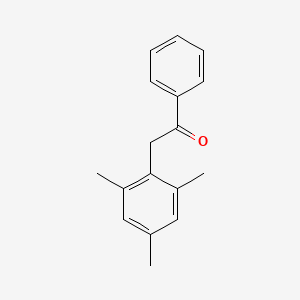![molecular formula C14H18Cl3NO B13988334 2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide CAS No. 92302-43-7](/img/structure/B13988334.png)
2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dichloro-N-[1-(4-chlorophenyl)-2-methyl-pentan-2-yl]acetamide is a chemical compound with the molecular formula C14H18Cl3NO. It is characterized by its dense structure and high boiling point of 442.2ºC at 760 mmHg . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,2-dichloro-N-[1-(4-chlorophenyl)-2-methyl-pentan-2-yl]acetamide involves several steps. One common method includes the reaction of 4-chlorophenylacetonitrile with 2,2-dichloropropionyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,2-dichloro-N-[1-(4-chlorophenyl)-2-methyl-pentan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
2,2-dichloro-N-[1-(4-chlorophenyl)-2-methyl-pentan-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-[1-(4-chlorophenyl)-2-methyl-pentan-2-yl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes .
Comparison with Similar Compounds
2,2-dichloro-N-[1-(4-chlorophenyl)-2-methyl-pentan-2-yl]acetamide can be compared with other similar compounds such as:
N-[dichloro(methyl)silylmethyl]-N-(4-chlorophenyl)acetamide: This compound has a similar structure but includes a silyl group, which may alter its chemical properties and reactivity.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDE): While structurally different, DDE shares some chemical properties and is used in similar research applications.
Properties
CAS No. |
92302-43-7 |
|---|---|
Molecular Formula |
C14H18Cl3NO |
Molecular Weight |
322.7 g/mol |
IUPAC Name |
2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide |
InChI |
InChI=1S/C14H18Cl3NO/c1-3-8-14(2,18-13(19)12(16)17)9-10-4-6-11(15)7-5-10/h4-7,12H,3,8-9H2,1-2H3,(H,18,19) |
InChI Key |
AUUPGLLCZMADSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CC1=CC=C(C=C1)Cl)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


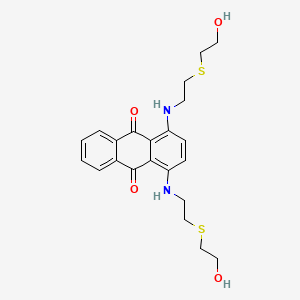
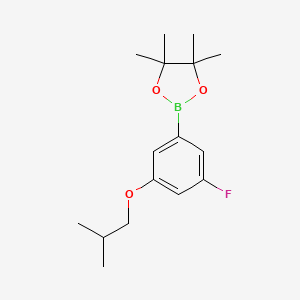
![3-[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13988266.png)
